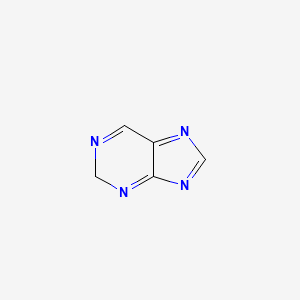

2H-Purine

Description

Structure

3D Structure

Properties

CAS No. |

13930-38-6 |

|---|---|

Molecular Formula |

C5H4N4 |

Molecular Weight |

120.115 |

IUPAC Name |

2H-purine |

InChI |

InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1,3H,2H2 |

InChI Key |

WOVMVUDTBAMIDU-UHFFFAOYSA-N |

SMILES |

C1N=CC2=NC=NC2=N1 |

Synonyms |

2H-Purine (8CI,9CI) |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2h Purine Systems

Quantum Chemical Approaches to 2H-Purine Electronic Structure and Stability

Quantum chemical methods are essential for understanding the fundamental electronic properties and relative stabilities of molecular systems like 2H-purine and its various forms. These approaches allow for the calculation of energies, geometries, and electronic distributions, providing a detailed picture at the atomic level.

Ab Initio Calculations for 2H-Purine Isomers and Tautomers.

Ab initio methods, derived directly from first principles without empirical parameters, are used to investigate the various possible structural arrangements (isomers) and tautomeric forms of 2H-purine. These calculations can determine the relative energies of different tautomers in the gas phase, providing a baseline for understanding their intrinsic stabilities. Studies on related purine (B94841) systems highlight the use of methods like MP2 (Møller-Plesset second order perturbation theory) for geometry optimization and the calculation of relative energies of tautomers. rsc.orgacs.orgacs.org While direct ab initio studies specifically on 2H-purine tautomers are less commonly reported compared to the more stable 7H- and 9H-purine forms, the principles and methods applied to other purine tautomers are directly transferable. For instance, ab initio calculations have been used to study the tautomerism of uric acid and its hydrates, revealing the relative stabilities of different tautomeric forms. acs.org The relative energies of different tautomers can vary depending on the level of theory and basis set used in the calculations. acs.org

Density Functional Theory (DFT) Studies of 2H-Purine Molecular Orbitals and Reactivity Descriptors.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure, molecular orbitals, and reactivity of molecules. researchgate.netnih.govnih.gov DFT calculations can provide insights into the spatial distribution of electrons within the 2H-purine molecule through the analysis of molecular orbitals, particularly the frontier molecular orbitals (FMOs): the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netnih.govnumberanalytics.comwindows.net The energies of the HOMO and LUMO, and the gap between them, are important indicators of a molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. nih.govnumberanalytics.com

DFT studies can also yield various reactivity descriptors, such as atomic charges (e.g., Mulliken charges or natural charges), which indicate the distribution of positive and negative charges within the molecule and can help predict reactive sites. nih.govwindows.netresearchgate.netresearchgate.net Other descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and chemical softness, all derived from FMO energies and providing further information about a molecule's propensity to donate or accept electrons. researchgate.netnih.gov While specific DFT studies focusing solely on 2H-purine are not extensively detailed in the provided results, DFT is a standard tool for investigating the electronic properties and reactivity of purine derivatives. researchgate.netnih.govresearchgate.netresearchgate.netorientjchem.orgrsc.org For example, DFT has been applied to study the electronic structure and reactivity of other purine-based compounds, analyzing molecular electrostatic potential (MEP) surfaces and frontier molecular orbitals to understand their behavior. researchgate.netnih.govnih.govwindows.net

Conformational Analysis and Tautomerism of 2H-Purine Ring Systems

The purine ring system, including its 2H-tautomer, can exist in different structural arrangements due to the possibility of proton migration (tautomerism) and rotations around single bonds (conformational changes). Computational methods are invaluable for mapping these potential energy landscapes and understanding the interconversion pathways.

Computational Modeling of 2H-Purine Interconversion Pathways.

Computational modeling, utilizing both ab initio and DFT methods, is employed to study the pathways and energy barriers associated with the interconversion between different tautomeric and conformational states of purine systems. nih.govamericanelements.com Tautomerism in purines involves the migration of protons between nitrogen atoms within the bicyclic ring structure. orientjchem.orgresearchgate.net While the provided results discuss tautomerism in purines generally, and in specific derivatives, the computational approaches used, such as calculating transition states and activation energies, are applicable to understanding the interconversion of 2H-purine with other tautomers like 7H- and 9H-purine. mdpi.comlongdom.org Studies on other heterocyclic systems demonstrate the use of computational methods to model proton transfer pathways and determine the energy required for these rearrangements. mdpi.comresearchgate.netacs.org The energy barriers for intramolecular tautomerization in some systems can be relatively high, suggesting that catalyzed pathways might be more relevant at typical temperatures. mdpi.com

Influence of Solvation and Environmental Factors on 2H-Purine Tautomeric Equilibria.

The environment, particularly solvation, plays a significant role in influencing the relative stabilities of tautomers and thus shifting tautomeric equilibria. nih.govacs.orgorientjchem.orgamericanelements.comresearchgate.netmdpi.comlongdom.orgumn.edumdpi.com Computational studies often employ continuum solvation models, such as the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD), to account for the bulk effect of the solvent. orientjchem.orgmdpi.comresearchgate.netacs.org These models treat the solvent as a continuous dielectric medium surrounding the solute molecule. umn.edu More sophisticated approaches may involve explicit solvent molecules included in the calculations, particularly for studying specific solute-solvent interactions like hydrogen bonding. longdom.orgresearchgate.net

Research on purine derivatives and other tautomerizable systems shows that the relative stability of tautomers can change significantly when moving from the gas phase to a solution, and this effect is dependent on the polarity of the solvent. orientjchem.orgmdpi.commdpi.com Polar solvents tend to stabilize tautomeric forms with higher dipole moments. acs.orgorientjchem.org For instance, studies on oxopurines have shown that while a particular tautomer might be most stable in the gas phase or non-polar solvents, a different tautomeric form can become the most stable in polar solvents like methanol (B129727) and water. orientjchem.org The influence of solvation on tautomeric equilibria is a critical aspect studied computationally to bridge the gap between gas-phase calculations and experimental observations in solution. acs.orgorientjchem.orgumn.edu

Advanced Synthetic Methodologies for 2h Purine and Its Analogs

De Novo Synthesis Strategies for the 2H-Purine Scaffold

The de novo synthesis of purine (B94841) nucleotides is a fundamental biochemical pathway that constructs the purine ring from simpler precursor molecules. microbenotes.comnih.govyoutube.comyoutube.comnih.gov While this pathway is well-understood for naturally occurring purines, specific strategies for the targeted de novo synthesis of the 2H-purine scaffold are less commonly reported in the literature. The general principles of de novo purine synthesis involve the stepwise assembly of the imidazole (B134444) and pyrimidine (B1678525) rings onto a ribose-5-phosphate scaffold. microbenotes.comyoutube.comyoutube.com Key precursors for this process include phosphoribose, amino acids such as glycine, glutamine, and aspartate, as well as one-carbon units and carbon dioxide. microbenotes.comnih.gov

Cyclization Reactions for Formation of the 2H-Purine Heterocyclic System

Cyclization reactions are fundamental to the formation of the bicyclic purine system. In the context of purine synthesis, these reactions typically involve the formation of the imidazole ring followed by the closure of the pyrimidine ring, or vice versa. A variety of pharmacologically relevant purine analogues can be synthesized through the cyclization of heterocyclic enamines with 1,3-dielectrophiles. researchgate.net These reactions often exhibit excellent regioselectivity. researchgate.net

While specific examples detailing the exclusive formation of the 2H-purine tautomer through cyclization are not extensively documented, the principles of controlling tautomeric outcomes in heterocyclic synthesis are relevant. The final tautomeric form of a purine derivative is influenced by factors such as the nature and position of substituents, solvent polarity, and pH. Strategic placement of substituents during the synthesis can thermodynamically or kinetically favor the formation of the 2H-tautomer. For instance, domino Knoevenagel/enamine cyclization reactions have been utilized to create condensed purine analogues, and similar strategies could potentially be adapted to favor the 2H-purine scaffold. researchgate.net

Multi-Component Reactions in 2H-Purine Scaffold Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like purines from three or more starting materials in a single synthetic operation. beilstein-journals.orgrsc.orgnih.govnih.gov These reactions are advantageous for generating molecular diversity and have been applied to the synthesis of various purine derivatives. rsc.orgresearchgate.net

A notable example that yields a 2H-purine derivative is the reaction of a three-component mixture of aminomalononitrile, urea, and α-amino acid methyl esters. This MCR has been explored for the synthesis of C(8)-substituted purine building blocks, including 6-amino-3,9-dihydro-2H-purin-2-one (iso-guanine) derivatives. researchgate.net The reaction proceeds with good yields and allows for the selective decoration of the C(8)-position of the purine ring with different amino acid residues. researchgate.net

| Starting Materials | Product | Yield | Reference |

| Aminomalononitrile, Urea, α-Amino acid methyl esters | C(8)-substituted 6-amino-3,9-dihydro-2H-purin-2-ones | Acceptable to good | researchgate.net |

Regioselective Functionalization of 2H-Purine Ring Systems

The ability to selectively introduce functional groups at specific positions on the purine ring is crucial for developing analogs with desired biological activities. The electronic nature of the purine ring system, with its electron-deficient pyrimidine and electron-rich imidazole components, governs its reactivity towards various reagents. rsc.org

Transition Metal-Catalyzed C-H Bond Activation in 2H-Purine Derivatization

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including purines. rsc.orgdntb.gov.uanih.govacs.orgrsc.orgrsc.org This methodology avoids the need for pre-functionalized substrates and offers novel pathways for derivatization. While specific studies focusing exclusively on the C-H activation of the 2H-purine tautomer are limited, the general principles and catalysts used for other purine isomers are likely applicable.

Ruthenium and nickel catalysts have been successfully employed for the ortho-alkylation and remote functionalization of purines. nih.govacs.org Directing groups are often utilized to control the regioselectivity of these reactions, guiding the metal catalyst to a specific C-H bond. nih.govacs.org For instance, the purine ring itself can act as a directing group in certain transformations. nih.gov The application of these methods to 2H-purine precursors could enable the regioselective introduction of various substituents.

Nucleophilic and Electrophilic Substitution Strategies for 2H-Purine Modification

Nucleophilic and electrophilic substitution reactions are classical yet effective methods for modifying the purine ring. The reactivity of different positions on the purine core towards nucleophiles and electrophiles is well-established for the common tautomers. Nucleophilic aromatic substitution is a common strategy for introducing heteroatom substituents onto the purine ring. nih.gov

The low reactivity of purines toward electrophilic substitution can be explained by frontier orbital theory. nih.govresearchgate.net However, the presence of activating groups can facilitate such reactions. researchgate.net While the specific reactivity of the 2H-purine tautomer towards nucleophilic and electrophilic attack has not been extensively detailed, it is expected to follow general trends based on the electronic distribution within the molecule. Strategic use of protecting groups and activating/deactivating substituents would be key to achieving regioselective modification of a 2H-purine scaffold.

Enzymatic and Biocatalytic Approaches in 2H-Purine Synthesis

Enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to traditional chemical synthesis. nih.govnih.govnih.govgoogle.comchemrxiv.orgresearchgate.netacs.org These approaches are particularly valuable for the synthesis of nucleosides and nucleotides, where stereoselectivity is paramount. nih.govnih.gov

While there is a wealth of information on the enzymatic synthesis of naturally occurring purine nucleosides and their analogs, specific biocatalytic routes targeting the 2H-purine scaffold are not well-documented. However, the enzymes involved in purine metabolism, such as nucleoside phosphorylases and transferases, have demonstrated a degree of substrate promiscuity that could potentially be exploited for the synthesis of 2H-purine derivatives. nih.govnih.gov For example, engineered enzymes or directed evolution could be employed to develop biocatalysts with tailored activity towards 2H-purine precursors. The de novo purine biosynthesis pathway, which involves a series of enzymatic transformations, could also be a target for metabolic engineering to produce 2H-purine analogs. nih.gov

| Enzyme Class | Potential Application in 2H-Purine Synthesis | Reference |

| Nucleoside Phosphorylases | Synthesis of 2H-purine nucleosides via transglycosylation reactions. | nih.gov |

| Nucleoside 2′-Deoxyribosyltransferases | Catalyzing the formation of 2H-purine nucleoside analogues through nucleobase exchange. | nih.gov |

| Enzymes of de novo pathway | Engineered enzymes could potentially assemble the 2H-purine ring structure. | nih.gov |

Green Chemistry Principles in 2H-Purine Synthesis

The enzymatic and biocatalytic methods used for synthesizing 2H-purine analogs align closely with the principles of Green Chemistry. sigmaaldrich.comyale.edu This philosophy encourages the design of chemical products and processes that minimize the use and generation of hazardous substances. sigmaaldrich.comyale.edumsu.edu The biocatalytic synthesis of purines exemplifies several of these core principles. nih.gov

Key Green Chemistry Principles Applied in Biocatalytic Purine Synthesis:

Catalysis: This principle favors the use of catalytic reagents over stoichiometric ones. yale.edu The entire synthesis is based on enzymes, which are highly efficient and specific biological catalysts. nih.govacs.org They can be used in small amounts and can facilitate reactions under mild conditions. sigmaaldrich.com

Use of Renewable Feedstocks: The enzymatic pathway utilizes basic feedstocks like glucose, which is a renewable resource. nih.govlibretexts.org This reduces the reliance on depletable fossil fuels, which are the traditional sources for many chemical syntheses. libretexts.org

Reduce Derivatives: Enzymatic synthesis avoids the need for unnecessary derivatization, such as the use of protecting groups. acs.orglibretexts.org This is a significant advantage as it simplifies the synthetic process, requires fewer reagents, and reduces the amount of waste generated. acs.orgsigmaaldrich.com

Atom Economy: This principle aims to maximize the incorporation of all materials used in the process into the final product. acs.org While complex, the single-pot enzymatic synthesis is designed to efficiently channel precursors into the final nucleotide product, minimizing waste byproducts. nih.govacs.org

Safer Solvents and Auxiliaries: The reactions are typically conducted in aqueous media under mild temperature and pressure conditions, avoiding the need for harsh or toxic organic solvents. nih.govsigmaaldrich.com

Design for Energy Efficiency: Biocatalytic reactions are often run at or near ambient temperature and pressure, significantly reducing the energy requirements compared to many traditional chemical syntheses that require heating or cooling. sigmaaldrich.comyale.edu

By leveraging biocatalysis, the synthesis of labeled purines becomes not only more efficient but also more environmentally benign, demonstrating a practical application of green chemistry principles to the production of complex biomolecules. nih.gov

| Green Chemistry Principle | Relevance in Biocatalytic Purine Synthesis |

|---|---|

| Prevention | Single-pot synthesis minimizes intermediate handling and potential waste generation. nih.govnih.gov |

| Atom Economy | Designed pathway aims to incorporate atoms from simple precursors (glycine, CO₂, etc.) directly into the product. nih.govacs.org |

| Catalysis | The entire process is driven by enzymes, which are superior to stoichiometric reagents. nih.govacs.org |

| Use of Renewable Feedstocks | Utilizes glucose, a biomass-derived feedstock. nih.govlibretexts.org |

| Reduce Derivatives | Enzyme specificity eliminates the need for protecting/deprotecting steps common in chemical synthesis. acs.org |

| Design for Energy Efficiency | Reactions are conducted at ambient temperature and pressure. sigmaaldrich.comyale.edu |

| Safer Solvents and Auxiliaries | Synthesis is performed in an aqueous environment. sigmaaldrich.com |

Spectroscopic and Diffraction Based Structural Elucidation Methodologies for 2h Purine

Nuclear Magnetic Resonance (NMR) Spectroscopy in 2H-Purine Research

NMR spectroscopy is a powerful tool for determining the structure and dynamics of organic molecules in solution and solid states. emerypharma.comunl.edulibretexts.org For purine (B94841) derivatives, NMR provides detailed information about the chemical environment of individual atoms, aiding in the assignment of resonances and the elucidation of molecular structure. nih.govresearchgate.net Parameters such as chemical shifts (¹H, ¹³C, ¹⁵N), coupling constants (J-couplings), and Nuclear Overhauser Enhancements (NOE) are key to this analysis. emerypharma.comresearchgate.net

Advanced NMR Pulse Sequences for 2H-Purine Conformational and Stereochemical Analysis.

Advanced NMR pulse sequences are essential for gaining deeper insights into the conformational preferences and stereochemistry of 2H-Purine derivatives, particularly for complex molecules. Techniques such as COSY, NOESY, HSQC, and HMBC are routinely used to establish correlations between protons and carbons, providing connectivity information and revealing spatial proximity. emerypharma.comnih.govipb.pt

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through bonds, helping to build spin systems within the molecule. emerypharma.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These experiments correlate proton and carbon signals, with HSQC showing one-bond correlations and HMBC showing two- and three-bond correlations. ipb.pt HMBC is especially valuable for establishing connectivity across heteroatoms and quaternary carbons, which are not directly bonded to protons. ipb.pt

The application of these advanced techniques allows for the unambiguous assignment of NMR signals and provides crucial data for determining the preferred conformations of flexible purine structures in solution. nih.govresearchgate.net Long-range heteronuclear coupling constants (nJCH) are also important tools for conformational and stereochemical analysis. researchgate.net

Isotope-Edited NMR Techniques for 2H-Purine-Biomolecule Interaction Studies.

Isotope-edited NMR techniques, often involving ¹³C and ¹⁵N labeling, are invaluable for studying the interactions between 2H-Purine derivatives and biomolecules such as proteins and nucleic acids. acs.orgacs.orgmit.edu Selective isotopic incorporation into purine bases allows for spectral simplification and provides specific probes for monitoring changes in chemical environment upon binding to a biomolecule. acs.orgacs.orgmit.edu

For instance, the incorporation of ¹³C or ¹⁵N at specific positions within purine nucleotide bases enables the use of isotope-edited spectra to better visualize interactions involving critical protons like H8 and H2. acs.orgacs.org This selective labeling, often achieved through chemical-enzymatic synthesis routes, expands the range of biomolecular systems amenable to detailed NMR analysis. acs.orgacs.orgmit.edu These techniques can provide insights into binding sites, conformational changes upon binding, and the dynamics of the complex. tamu.edu Solid-state ²H NMR spectroscopy has also been used to investigate the dynamics of purine bases in RNA duplexes, providing information on the amplitude and rate of purine motion. nih.gov

Mass Spectrometry (MS) Techniques for 2H-Purine Characterization

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of molecules and their fragments, which is essential for determining molecular weight, elemental composition, and structural features. ontosight.aiunl.edu For 2H-Purine compounds, MS techniques are used for identification, purity assessment, and the study of fragmentation pathways. ontosight.airesearchgate.net

High-Resolution Mass Spectrometry for 2H-Purine Isomer Differentiation.

High-Resolution Mass Spectrometry (HRMS) offers precise mass measurements, allowing for the determination of the elemental composition of a compound and the differentiation of isomers with the same nominal mass but slightly different exact masses. ipb.ptiucr.orgnih.govumb.edu This is particularly useful for distinguishing between different structural isomers of 2H-Purine derivatives. HRMS instruments such as Fourier transform ion cyclotron resonance (FT-ICR), Orbitrap, and time-of-flight (TOF) mass spectrometers provide high mass accuracy and resolving power. nih.govumb.edu

The ability of HRMS to resolve ions with very close m/z values helps prevent signal overlaps in complex samples and ensures accurate spectral analysis, aiding in the confident identification of purine isomers. umb.edu The accurate mass of both precursor and product ions obtained from HRMS, especially when coupled with tandem MS, contributes to more confident compound identification. nih.gov

Tandem Mass Spectrometry (MS/MS) Fragmentation Studies of 2H-Purine Derivatives.

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions (precursor ions) and the analysis of the resulting fragment ions (product ions). researchgate.netnih.gov This technique provides valuable structural information by revealing the fragmentation pathways of a molecule. researchgate.netnih.govlifesciencesite.com

For 2H-Purine derivatives, MS/MS fragmentation studies can help confirm the presence and position of substituents on the purine ring and provide insights into the stability of different parts of the molecule. researchgate.netumich.edu Collision-induced dissociation (CID) is a common method used in MS/MS to induce fragmentation. tamu.eduresearchgate.net The product-ion spectra obtained from MS/MS experiments serve as a "fingerprint" for a particular compound and can be used for identification and comparison with spectral libraries. researchgate.net Studies on purine nucleosides, for example, have shown characteristic fragmentation patterns involving the cleavage of the glycosidic bond and subsequent fragmentation of the purine base. researchgate.netumich.edu Tandem MS has also been used to identify the binding sites of purine-containing oligonucleotides to metal complexes. tamu.edu

X-ray Diffraction and Crystallography of 2H-Purine Compounds.

X-ray Diffraction (XRD) and crystallography are techniques used to determine the three-dimensional atomic and molecular structure of crystalline compounds. wikipedia.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, the electron density within the crystal can be mapped, revealing the positions of atoms, bond lengths, and bond angles. wikipedia.org

Single Crystal X-ray Diffraction for Precise 2H-Purine Structure Determination.

Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique used to determine the precise three-dimensional structure of crystalline solids, including the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. acs.org This method relies on the diffraction pattern produced when a beam of X-rays interacts with the electrons of a crystal. libretexts.org The resulting pattern is unique to the specific crystalline form and can be used to deduce the electron density, and thus the atomic positions.

While direct SC-XRD data specifically for 2H-Purine was not found in the search results, the technique is routinely applied to purine derivatives to confirm their structures and understand their packing arrangements. For instance, SC-XRD has been used to determine the crystal structure of substituted purine derivatives, revealing details about bond lengths and angles that confirm proposed tautomeric forms. nih.gov In one study on a 6-oxy purine derivative, SC-XRD data showed a C6-O10 bond length of 1.242 Å, clearly indicating a C=O double bond and confirming the hydrogen atom was bonded to the N1 atom, thus assigning the correct tautomer in the solid state. nih.gov Another study utilized SC-XRD to confirm the structure of a substituted triazolopyridazine, a fused ring system, and analyzed the crystal packing and intermolecular interactions like π–π stacking. mdpi.com These examples highlight the capability of SC-XRD to provide definitive structural information crucial for understanding the solid-state behavior of purine-related compounds.

Powder X-ray Diffraction for 2H-Purine Solid-State Investigations.

Powder X-ray Diffraction (PXRD), also known as XRPD, is a widely used technique for the characterization of crystalline solid materials, particularly when single crystals of sufficient size and quality are not available. libretexts.orgamericanpharmaceuticalreview.com Unlike SC-XRD, PXRD uses a powdered sample, where crystallites are randomly oriented. libretexts.org The diffraction pattern obtained is a superposition of reflections from all possible crystal planes. libretexts.org PXRD is sensitive to the crystalline form of a substance, making it invaluable for identifying different polymorphs, salts, co-crystals, and amorphous forms. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com

PXRD provides a unique fingerprint for a given crystalline solid, allowing for identification and phase purity assessment. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com It is a standard technique in pharmaceutical research for solid form screening and selection, as different solid forms can exhibit diverse properties such as solubility and bioavailability. americanpharmaceuticalreview.com While specific PXRD data for 2H-Purine was not located in the search results, the application of PXRD to purine derivatives is well-established. For example, PXRD has been used in conjunction with other techniques like solid-state NMR and computational methods to determine the crystal structure of anhydrous theophylline, a purine derivative, from powder data. acs.org This demonstrates the utility of PXRD in investigating the solid-state structure of purine compounds, even in the absence of single crystals, by providing experimental diffraction patterns that can be compared with calculated patterns from proposed structures. libretexts.orgacs.org

Vibrational Spectroscopy (IR, Raman) for 2H-Purine Characterization.

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a unique fingerprint that can be used for identification, characterization, and understanding molecular structure and interactions. msu.edulibretexts.orgacs.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to vibrations that cause a change in polarizability. libretexts.orgacs.org

Both IR and Raman spectroscopy are sensitive to the chemical environment and can provide information about the functional groups present, bond strengths, and molecular symmetry. msu.edulibretexts.org They are particularly useful for studying solid-state forms, tautomers, and intermolecular interactions like hydrogen bonding. scifiniti.comaip.org While direct IR and Raman spectra of the parent 2H-Purine were not prominently featured in the search results, these techniques have been extensively applied to purine derivatives and related heterocyclic compounds. researchgate.netsemanticscholar.orgacs.orgekb.egnih.govnih.govmdpi.comresearchgate.net

Spectroscopic Fingerprinting of 2H-Purine Isomers and Derivatization Patterns.

Vibrational spectroscopy is a powerful tool for distinguishing between isomers and characterizing the structural changes upon derivatization. Different isomers of a molecule will have distinct vibrational spectra due to differences in their molecular geometry and bonding. sci-hub.semdpi.com Similarly, the addition of substituents or modifications to the purine core will alter the vibrational modes, leading to characteristic changes in the IR and Raman spectra.

Studies on purine tautomers and derivatives illustrate this capability. For instance, theoretical and experimental studies using IR and Raman spectroscopy have been conducted on various purine derivatives to understand their vibrational properties and how they are affected by substitution. researchgate.netsemanticscholar.orgekb.egmdpi.com While specific data for 2H-Purine isomers was not found, research on other tautomeric systems, such as benzotriazole, has shown that vibrational spectroscopy can differentiate between tautomers. psu.eduacs.org For purines, different tautomeric forms (e.g., N7-H and N9-H) are known to exist depending on the phase and environment, and vibrational spectroscopy can provide insights into their relative populations and structural characteristics. acs.org The "fingerprint region" of the IR spectrum (typically 1450 to 600 cm⁻¹) is particularly useful for distinguishing between closely related structures due to the complexity of the vibrational modes in this range. msu.edu

Moreover, IR and Raman spectroscopy are used to characterize purine derivatives synthesized for various applications. semanticscholar.orgekb.eg Changes in specific band positions and intensities can indicate the successful incorporation of substituents and provide information about the electronic and structural effects of these modifications. semanticscholar.orgekb.eg For example, shifts in C=O and N-H stretching vibrations in the IR spectrum can indicate participation in hydrogen bonding, a common interaction in purine systems. acs.orgnih.govaip.org

Vibrational Mode Assignments and Theoretical Correlation in 2H-Purine Systems.

Assigning observed spectral bands to specific vibrational modes is crucial for interpreting IR and Raman spectra and gaining detailed structural information. This process often involves theoretical calculations, such as Density Functional Theory (DFT), to predict vibrational frequencies and visualize the atomic motions associated with each mode. scifiniti.comnih.govmdpi.comnih.gov Comparing experimental spectra with theoretically calculated spectra helps confirm assignments and provides deeper insights into the nature of the molecular vibrations. scifiniti.comnih.govmdpi.com

For purine systems, theoretical calculations have been employed to study their vibrational properties and understand the coupling of different modes. nih.gov Studies on nucleobases, which are purine and pyrimidine (B1678525) derivatives, have shown that many vibrational modes, particularly in the fingerprint region, are not localized to single bonds but are delocalized over the ring structures. nih.gov DFT calculations have been used to model these complex vibrations and provide assignments that are consistent with experimental IR and Raman data. nih.gov

While specific vibrational mode assignments for 2H-Purine were not found, research on related purine compounds demonstrates the methodologies used. For instance, studies on chlorambucil (B1668637) and thioguanine, which contain purine-like structures, have involved assigning vibrational bands in their FTIR and FT-Raman spectra with the aid of theoretical calculations and potential energy distribution analysis. researchgate.net These assignments provide detailed information about the stretching and bending vibrations of different functional groups and ring systems within the molecule. researchgate.net

Theoretical calculations can also help in understanding the effect of factors like tautomerism and intermolecular interactions on the vibrational spectra. scifiniti.comacs.org For example, calculated dipole moments for different purine tautomers can help explain their prevalence in different solvents or phases, which can in turn influence their observed vibrational spectra. acs.org The correlation between experimental vibrational spectra and theoretical calculations is a powerful approach for obtaining a comprehensive understanding of the structure and dynamics of 2H-Purine and its derivatives. nih.govscifiniti.commdpi.comnih.gov

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| 2H-Purine | 45080473 nih.gov |

Data Table: Illustrative Vibrational Assignments (Based on related purine derivatives)

While specific data for 2H-Purine is not available from the search results, the following table presents illustrative examples of vibrational mode assignments observed in IR and Raman spectroscopy of related purine derivatives, demonstrating the type of information obtained from such studies.

| Frequency Range (cm⁻¹) | Technique | Assignment (Illustrative) | Based on Research on |

| 1600-1700 | IR, Raman | C=N stretching, Ring vibrations | Purine derivatives, Nucleobases researchgate.netnih.govmdpi.com |

| 1500-1600 | IR, Raman | Ring C-C symmetric stretching | Purine derivatives researchgate.net |

| 1300-1400 | IR, Raman | C-N symmetric stretching | Purine derivatives researchgate.net |

| ~725-780 | Raman | Purine ring breathing mode | Purine derivatives, Nucleobases mdpi.complos.orgacademie-sciences.fr |

| 3100-3500 | IR | N-H stretching | Purine derivatives, Adenine (B156593) aggregates aip.orgresearchgate.net |

| Below 800 | Raman | Skeletal vibrations | Cytosine (Pyrimidine) mdpi.com |

Reactivity and Mechanistic Studies of 2h Purine

Reaction Pathways of 2H-Purine Nucleophilic Substitution

Nucleophilic substitution reactions on the purine (B94841) ring system can occur at various carbon centers, particularly at positions C-2, C-6, and C-8, depending on the specific purine derivative and reaction conditions. These reactions often proceed via addition-elimination mechanisms, characteristic of electron-deficient heteroaromatic systems. The presence of electron-withdrawing groups on the purine ring can enhance its reactivity towards nucleophilic attack.

In some instances involving purine radical cations, nucleophilic substitution pathways have been observed to proceed via the addition of nucleophiles like hydroxyl or amino radicals to carbon atoms such as C-2, C-6, or C-8. nih.gov Addition to nitrogen atoms is also theoretically possible. nih.gov

Investigation of 2H-Purine Alkylation and Acylation Mechanisms

Alkylation of purines typically involves the reaction of an alkylating agent with a nitrogen atom on the purine ring. The regioselectivity of alkylation can be influenced by factors such as the purine tautomer, the nature of substituents, and the reaction conditions. Studies have shown that alkylation can occur at different nitrogen positions, including N-7 and N-9. beilstein-journals.org For instance, the reaction of purine with tetrakis(trifluoromethyl)-1,3-dithietane in DMSO resulted in the formation of both 7- and 9-(hexafluoroisopropyl)purine isomers. beilstein-journals.org The regioselectivity can be influenced by the nucleophilicity of the nitrogen atoms. beilstein-journals.org

Acylation of purines can occur at both ring nitrogen atoms and exocyclic amino groups if present. Mechanistic investigations often involve the study of reaction intermediates and the influence of catalysts or activating agents. Selective acylation of the exocyclic amino function of purine nucleosides has been achieved using activating agents. google.com This process can involve the formation of activated esters and subsequent reaction with the nucleoside. google.com Acylation reactions can sometimes be accompanied by cleavage of the nucleoside bond, particularly under acidic conditions. oup.com

Data on alkylation regioselectivity:

| Purine Derivative | Alkylating Agent | Solvent | Products | Regioselectivity (Isomer Ratio) |

| Purine | Tetrakis(trifluoromethyl)-1,3-dithietane | DMSO | 7-(hexafluoroisopropyl)purine, 9-(hexafluoroisopropyl)purine | Mixture (specific ratio not provided in snippet) beilstein-journals.org |

| 6-chloro-9H-purine derivatives | Benzyl halide | CH3CN | N-9 and N-7 alkylated purines | ~4:1 (N-9:N-7) mdpi.com |

Exploration of Ring-Opening and Re-Cyclization Mechanisms in 2H-Purine Systems

Purine ring systems, despite their aromatic stability, can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of imidazole (B134444) or pyrimidine (B1678525) derivatives, and in some cases, can be followed by re-cyclization to yield modified purines or other heterocyclic systems. researchgate.netresearchgate.net Electrophilic activation of the purine ring, often by pulling electron density from N(1) or N(7), can facilitate nucleophilic attack and subsequent ring opening of either the pyrimidine or imidazole portion. researchgate.net The resulting products can either be isolated or undergo further rearrangements and cyclizations. researchgate.net Mechanistic studies using labeled substrates have provided insights into the pathways involved in these ring-opening and re-cyclization processes. researchgate.netwur.nl

Ring opening can occur via cleavage of specific bonds, such as the N(1)-C(2) bond, followed by ring closure. wur.nl Examples of ring opening followed by recyclization have been observed in the formation of N-substituted adenines. wur.nl

Electrophilic Aromatic Substitution on 2H-Purine Systems

Electrophilic aromatic substitution on purine systems is generally less facile compared to more electron-rich aromatic compounds due to the presence of electron-withdrawing nitrogen atoms in the rings. researchgate.net The reactivity towards electrophilic attack can be influenced by the substitution pattern of the purine ring. Electrophilic attack often occurs at carbon positions, particularly C-8, and in some cases, C-2. wur.nlscribd.com Oxy and amino derivatives of purine tend to react more readily with electrophiles than unsubstituted purines. scribd.com

The mechanism of electrophilic substitution typically involves the attack of an electrophile on the aromatic ring, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com However, the specific sites of attack and the ease of reaction are modulated by the electronic distribution within the purine system.

Mechanistic Investigations of Directed Halogenation and Nitration of 2H-Purine

Halogenation and nitration are common electrophilic aromatic substitution reactions. For purines, these reactions can be challenging and often require specific conditions or activating groups to achieve regioselectivity.

Mechanistic studies of purine C2-nitration have revealed that direct electrophilic aromatic nitration of the electron-deficient C2 position is unlikely. nih.gov Instead, a proposed mechanism involves a multi-step process initiated by electrophilic attack at a nitrogen atom (e.g., N7) to form an intermediate, which then undergoes rearrangement to yield the C2-nitro product. nih.gov Radical involvement in the rearrangement step has been established. nih.gov

Directed halogenation can also be influenced by substituents and reaction conditions. While general electrophilic halogenation of aromatic rings involves the reaction with a halogen in the presence of a Lewis acid libretexts.org, the specific mechanisms and regioselectivity for 2H-purine require detailed investigation depending on the halogenating agent and reaction environment.

Redox Chemistry of 2H-Purine and its Derivatives

The purine system can participate in redox reactions, involving the transfer of electrons. This is particularly relevant in biological systems where purines are involved in metabolic processes and can undergo enzymatic oxidation or reduction.

Electrochemical Investigations of 2H-Purine Redox Processes

Electrochemical methods provide valuable tools for studying the redox behavior of purines. These investigations can reveal the oxidation and reduction potentials of the purine core and its derivatives, providing insights into their propensity to gain or lose electrons. iitr.ac.inibg.edu.tr

Electrochemical studies of purine derivatives have shown that they can exhibit oxidation signals at specific potentials, which are often pH-dependent. ibg.edu.trturkjps.org For instance, studies on triazolopyrimidinone (B1258933) derivatives, which are purine analogs, have identified oxidation peak potentials using techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV). ibg.edu.trturkjps.org The oxidation mechanisms of purine bases like adenine (B156593) and guanine (B1146940) have been investigated electrochemically, revealing complex processes involving multiple electron and proton transfers and the formation of oxidized products. nih.gov The electrochemical behavior can also be influenced by the electrode material and the presence of substituents on the purine ring. nih.govmdpi.com

Data from electrochemical studies on purine analogs:

| Compound (Purine Analog) | pH | Oxidation Peak Potential (V) | Method |

| S1-TP | 3.8 | 1.03, 1.15 | DPV |

| S2-TP | 3.8 | 0.79, 1.11 | DPV |

| S3-TP | 5.6 | 0.76, 1.04 | DPV |

Note: S1-TP, S2-TP, and S3-TP are triazolopyrimidinone derivatives, studied as purine analogs. ibg.edu.trturkjps.org

The ability of purines to participate in redox processes is also relevant in their interactions with metal ions and their potential use as corrosion inhibitors, where adsorption and electron transfer play a role. mdpi.com

Catalytic Reduction and Oxidation Pathways of the 2H-Purine Core.

The purine core, a bicyclic aromatic system composed of fused pyrimidine and imidazole rings, is a fundamental structure in biochemistry and organic chemistry. Among its possible tautomeric forms is 2H-Purine. While the broader reactivity of purines and their substituted derivatives, particularly in biological contexts and synthetic methodologies, has been extensively investigated, detailed studies specifically focusing on the catalytic reduction and oxidation pathways of the isolated 2H-Purine tautomer are not widely documented in the readily available literature.

General principles governing catalytic oxidation involve the interaction of a substrate with an oxidant in the presence of a catalyst, which lowers the reaction's activation energy. acsgcipr.org Metal complexes and organic molecules can serve as catalysts, often facilitating the transfer of oxygen atoms or electrons. acsgcipr.org Mechanisms can vary, including pathways where the catalyst activates the oxidant or promotes substrate activation, such as deprotonation followed by single-electron transfer in the case of acidic or activated C-H bonds. nih.govacsgcipr.org

Catalytic reduction of aromatic heterocycles like purine typically involves the addition of hydrogen (or equivalent reducing species) across double bonds, often mediated by heterogeneous or homogeneous metal catalysts. These reactions can lead to partially or fully saturated ring systems, potentially disrupting the aromaticity of the purine core. thieme-connect.de Palladium and copper catalysts, among others, are known to catalyze reduction and other transformations in nitrogen-containing heterocycles and nucleosides. mdpi.comnih.gov

Research involving catalytic reactions of purine derivatives frequently centers on functionalization strategies, such as C-H activation, cross-coupling reactions, and nucleophilic substitutions, to synthesize a wide array of biologically active molecules. mdpi.comrsc.orgnih.govresearchgate.netresearchgate.net These processes often employ transition metal catalysts like palladium and copper to achieve regioselective modifications of the purine scaffold. mdpi.comnih.gov

In biological systems, purine metabolism involves highly specific enzymatic oxidation and reduction reactions. A prominent example is the oxidation of xanthine (B1682287) to uric acid, catalyzed by xanthine oxidase, an enzyme containing a molybdenum cofactor. wikipedia.orgebi.ac.uk This enzymatic process follows a defined mechanism involving nucleophilic attack, hydride transfer, and electron transfer steps. ebi.ac.uk While crucial for understanding purine biochemistry, these enzymatic transformations are distinct from general chemical catalytic pathways applied to the isolated 2H-purine structure.

Specific detailed research findings, including comprehensive data tables on reaction conditions, catalysts, yields, and mechanistic intermediates solely for the catalytic reduction or oxidation of the 2H-Purine core itself, were not readily found within the scope of this review. The available literature tends to focus on the reactivity of substituted purines, purine nucleosides, or purine-containing complex molecules in catalytic processes, or discusses purine transformations in broader metabolic contexts.

Biochemical and Biological Systemic Interactions of 2h Purine Scaffolds

Enzymatic Transformations Involving 2H-Purine Derivatives.

Purine (B94841) derivatives and analogs can participate in enzymatic transformations, acting as substrates or inhibitors within metabolic pathways. These interactions are crucial for understanding their biological effects and potential as therapeutic agents.

Investigation of 2H-Purine as a Substrate or Inhibitor in Purine Metabolic Pathways.

Purine metabolic pathways involve a series of enzymes responsible for the synthesis, degradation, and salvage of purine nucleotides. Analogs of purines can interact with these enzymes, influencing the metabolic flow. For instance, purine analogs have been shown to interfere with nucleic acid synthesis, a mechanism exploited in the treatment of certain cancers and viral infections. ontosight.ai

Specific studies on purine metabolism highlight the roles of enzymes like purine nucleoside phosphorylase (PNP) and xanthine (B1682287) oxidase (XO). mdpi.com These enzymes are involved in the conversion of purine nucleosides and bases. Research using fluorescent etheno derivatives of 2-aminopurine (B61359), a purine analog, has investigated their interaction with PNP and XO, demonstrating their potential as indicators of purine metabolism enzyme activity. mdpi.com One such derivative, N2,3-etheno-2-aminopurine, has been applied to detect PNP activity. mdpi.com

The de novo synthesis of purines involves multiple enzymatic steps, generating inosine (B1671953) 5'-monophosphate (IMP) from phosphoribosyl pyrophosphate (PRPP). frontiersin.org Enzymes like phosphoribosyl pyrophosphate synthase (PRPSAP1) and glutamine PRPP aminotransferase (PPAT) are key players in this pathway. frontiersin.org While the direct interaction of 2H-purine itself as a substrate in these core pathways is less documented compared to substituted purines or nucleotides, the metabolic fate of any purine scaffold introduced into a biological system would necessarily involve these enzymatic systems.

Purine analogs can also act as inhibitors of enzymes involved in purine metabolism. For example, some purine analogs are known inhibitors of protein kinases, enzymes that play critical roles in cellular signaling. nih.gov

Structural and Mechanistic Studies of Enzymes Modifying 2H-Purine Structures.

Structural and mechanistic studies provide insights into how enzymes interact with purine scaffolds and their derivatives. These studies often involve techniques like X-ray crystallography and computational methods.

Studies on enzymes involved in purine catabolism, such as urate oxidase (HpxO), reveal the mechanisms by which these enzymes modify purine structures. nih.gov HpxO, a flavin-dependent enzyme, catalyzes the hydroxylation of uric acid, a purine catabolite. nih.gov Structural studies of HpxO have shed light on the binding of uric acid and the proposed catalytic mechanism involving the deprotonation of uric acid and oxygen transfer. nih.gov

Purine nucleoside phosphorylase (PNP), another enzyme in purine metabolism, has been the subject of structural and mechanistic investigations, including studies using heavy enzyme isotope effects to understand catalytic site dynamics. pnas.org, pnas.org While these studies may not always directly feature the 2H-purine tautomer, they provide a framework for understanding the enzymatic recognition and transformation of the purine ring system.

Structural studies of enzymes interacting with purine analogs, such as the etheno derivatives of 2-aminopurine with PNP, have been conducted using X-ray diffraction on protein crystals. mdpi.com These studies aim to elucidate the binding modes and interactions at the enzymatic active site. mdpi.com

Nucleic Acid Recognition by 2H-Purine Scaffolds

Purine scaffolds are integral to DNA and RNA structure, and their ability to engage in specific interactions with complementary bases is fundamental to genetic information storage and transfer. Analogs of purine, including those based on the 2H-purine scaffold, can influence these interactions.

Hydrogen-Bonding Interactions of 2H-Purine Analogs with DNA and RNA Bases.

Hydrogen bonding is a primary force driving the recognition and pairing of nucleobases in nucleic acids. Canonical Watson-Crick base pairs involve specific hydrogen bonding patterns between adenine (B156593) (a purine) and thymine/uracil (pyrimidines), and between guanine (B1146940) (a purine) and cytosine (a pyrimidine). nih.gov, wikipedia.org

Purine analogs can exhibit altered hydrogen-bonding properties, leading to different base-pairing behaviors. For example, inosine, a purine analog, can pair with cytosine through two hydrogen bonds, similar to an A-T pair, despite lacking the 2-amino group of guanine. mdpi.com 2,6-diaminopurine, another purine analog, can form three hydrogen bonds with thymine, unlike the typical A-T pairing. nih.gov

Studies on 8-substituted purine derivatives have investigated their intermolecular interactions with hydrogen-bonding partners, revealing how modifications to the purine core can affect base pairing patterns, including both Watson-Crick and Hoogsteen geometries. acs.org Hoogsteen base pairs involve an alternative orientation of the purine base, utilizing different hydrogen bonding faces. acs.org, wikipedia.org

The hydrogen-bonding potential of purine analogs like 1-(2-deoxy-β-d-ribofuranosyl)-imidazole-4-carboxamide (dY) allows them, in principle, to pair with multiple canonical bases, although they may show preferential incorporation as analogs of specific bases like adenine during processes like PCR. oup.com

Investigation of 2H-Purine Incorporation into Oligonucleotide Structures for Probing Biological Systems.

Modified nucleotides, including purine analogs, can be incorporated into oligonucleotide structures to serve as probes for studying biological systems, such as investigating nucleic acid structure, dynamics, and interactions with proteins. researchgate.net, biosyn.com

Fluorescent purine analogs are particularly useful in this context, as their fluorescence properties can be sensitive to their local environment, including base stacking and microenvironmental changes within nucleic acid structures or protein complexes. researchgate.net, researchgate.net, nih.gov For instance, 2-aminopurine, a fluorescent purine analog, has been used to study DNA polymerase specificity and dynamics. wikipedia.org, nih.gov Its fluorescence is quenched when incorporated into duplex DNA compared to single-stranded DNA, making it useful for probing DNA melting and structural changes. biosyn.com

The incorporation of purine analogs into oligonucleotides allows for the design of probes that can report on specific biological events or structures. researchgate.net, biosyn.com This includes studying base pairing, base stacking, and interactions within DNA and RNA duplexes and triplexes. nih.gov, acs.org, rsc.org For example, modified purine nucleoside analogs have been designed and incorporated into triplex-forming oligonucleotides to enhance stability and recognition of specific DNA sequences. rsc.org

Solid-state 2H NMR spectroscopy has been employed to investigate the dynamics of purine bases in RNA oligonucleotides, providing insights into their motion within the nucleic acid structure. nih.gov While this technique probes the dynamics of the purine ring itself, the use of deuterated purines is key to the method. nih.gov

Receptor Binding and Ligand Recognition Studies of 2H-Purine Analogs.

Purine and its derivatives are known to interact with various biological receptors, playing roles in signaling and cellular processes. Purine analogs are often designed to target specific receptors, acting as agonists or antagonists.

Adenosine (B11128) receptors are a class of purine-sensitive receptors that are involved in a wide range of physiological processes. ontosight.ai, nih.gov Purine analogs, structurally similar to adenosine, can bind to these receptors. Studies have shown that cytotoxic purine nucleoside analogs, used in cancer treatment, can bind to different adenosine receptor subtypes (A1, A2A, and A3). nih.gov This interaction may contribute to their therapeutic effects and associated toxicities. nih.gov

Ligand recognition studies involving purine analogs aim to understand the molecular basis of their binding to receptors. This includes investigating the specific interactions, such as hydrogen bonding and stacking, between the purine scaffold (or its analog) and the receptor binding site. ontosight.ai Computational methods, such as molecular docking, are often used to predict and analyze these interactions. thieme-connect.com

Beyond adenosine receptors, purine derivatives have been explored for their interaction with other receptors, including vascular endothelial growth factor receptor-1 (VEGF-R1), as potential therapeutic targets, for instance, in cancer treatment. thieme-connect.com

Furthermore, some purine analogs have been found to interact with protein kinases, which are a type of receptor involved in signal transduction. nih.gov Studies have associated a purine-analogue-sensitive protein kinase activity with p75 nerve growth factor receptors, suggesting a role for purine analogs in modulating NGF signaling. nih.gov

Biophysical Characterization of 2H-Purine Binding Events with Protein Targets.

Biophysical techniques are essential for quantifying and characterizing the interactions between small molecules, including those based on the purine scaffold, and protein targets. These methods provide thermodynamic and kinetic parameters that describe the binding process.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to determine the thermodynamic parameters of binding events, such as the dissociation constant (Kd), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters reveal the driving forces behind the interaction. Studies on purine derivatives binding to proteins like human uncoupling protein 1 (UCP1) have utilized ITC to determine binding affinities, showing low micromolar Kd values for nucleotides like ATP, dTTP, UTP, GTP, and CTP. researchgate.net ITC has also been employed to study the binding of purine-based inhibitors to proteins like Hsp90, providing insights into the thermodynamics of these interactions. rcsb.org The thermodynamic binding profile obtained from ITC can be valuable in lead selection and optimization in drug discovery efforts targeting proteins that interact with purine scaffolds. researchgate.net

Fluorescence spectroscopy is another sensitive technique for studying binding events, often used to determine binding affinities and observe conformational changes upon ligand binding. Changes in protein fluorescence upon titration with a purine-based ligand can be monitored to calculate dissociation constants. researchgate.netmdpi.com For instance, fluorescence quenching studies have been used to investigate the binding of guanosine (B1672433) triphosphate and adenosine triphosphate to Escherichia coli ribonucleic acid polymerase. nih.gov Additionally, fluorescent purine analogs, such as 2-aminopurine (2-AP), can be incorporated into nucleic acids to probe interactions with proteins that bind DNA or RNA containing the purine scaffold. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, and interactions of biomolecules at atomic resolution. Ligand-detected NMR experiments, such as those used in a systematic study of protein-metabolite interactions in Escherichia coli, can identify binding events between proteins and purine nucleotides. rcsb.org Protein-observed NMR, including 1H-15N correlation spectra, can detect chemical shift perturbations and intensity changes in protein resonances upon ligand binding, mapping the binding interface. researchgate.net Solid-state NMR, including 2H NMR, can be used to study the dynamics of proteins and nucleic acids and their complexes, providing insights into the motional changes that occur upon binding of purine-containing molecules. researchgate.netrcsb.orgnih.govnih.gov For example, 2H NMR has been applied to investigate purine motion in RNA duplexes. researchgate.net

Other biophysical methods used to characterize protein-purine interactions include surface plasmon resonance (SPR) to measure binding kinetics (association and dissociation rates) and affinity rsc.org, and various chromatographic and electrophoretic techniques to assess binding parameters. acs.org

Detailed research findings from these biophysical studies highlight the varied affinities and thermodynamic signatures associated with the binding of purine scaffolds (in the context of nucleotides or derivatives) to different protein targets. These studies demonstrate that interactions can be driven by a combination of enthalpy and entropy, and that subtle structural variations in the purine scaffold or the protein binding site can significantly impact binding thermodynamics and kinetics. researchgate.netscilit.comembopress.org

Structural Biology Approaches to 2H-Purine-Biomacromolecule Complexes.

Structural biology techniques provide atomic-level views of how purine scaffolds interact with proteins and other biomacromolecules, revealing the specific contacts and conformational changes involved in complex formation.

X-ray crystallography is a primary method for determining the three-dimensional structures of protein-ligand complexes. By crystallizing a protein in the presence of a purine-based ligand, the precise binding pose and interactions can be visualized. Crystal structures of proteins in complex with purine derivatives, such as inhibitors binding to Hsp90 or purine nucleoside phosphorylase (PNP), illustrate how the purine scaffold fits into binding pockets, forming hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with surrounding amino acid residues. rcsb.orgresearchgate.netnih.govoup.comwikipedia.org These structures reveal the molecular basis for binding specificity and affinity. For instance, crystal structures of the purine repressor (PurR) bound to its corepressor (hypoxanthine or guanine) and DNA have shown how purine binding induces conformational changes in the protein that enhance its affinity for DNA. scilit.com

NMR spectroscopy, in addition to its use in biophysical characterization, is a powerful tool for determining the solution structures of biomolecules and their complexes. Solution NMR can provide information on the conformation of purine ligands when bound to proteins or nucleic acids, as well as map the interaction surfaces through chemical shift perturbations and NOE contacts. researchgate.netresearchgate.net Solid-state NMR is particularly useful for studying large complexes or systems that are not amenable to solution NMR, such as membrane proteins or amyloid fibrils interacting with purine-containing molecules. researchgate.netrcsb.orgnih.govnih.gov

Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental structural biology by providing theoretical insights into binding modes, conformational dynamics, and interaction energies. These methods can be used to predict how a purine scaffold might interact with a target protein and to interpret experimental data. embopress.org Docking studies have been used to predict the binding modes of purine-based inhibitors to protein kinases, guiding the design of new ligands. rcsb.orgrcsb.org

Structural studies have demonstrated that the purine scaffold's planar aromatic rings are well-suited for π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and with the bases of nucleic acids. rcsb.orgresearchgate.netnih.gov Hydrogen bonding interactions involving the nitrogen atoms and exocyclic groups of the purine ring are also critical for specific recognition by proteins and for base pairing in nucleic acids. rsc.orgresearchgate.netnih.gov The precise network of these interactions dictates the affinity and specificity of binding.

Advanced Analytical and Separation Techniques for 2h Purine Research

Chromatographic Method Development for 2H-Purine Purification and Analysis

Chromatographic methods are fundamental for separating purines from complex mixtures, which is a crucial step before detection and analysis. Various chromatographic techniques have been developed and optimized for purine (B94841) research, focusing on achieving high resolution and sensitivity. creative-proteomics.comtandfonline.comscitepress.org

High-Performance Liquid Chromatography (HPLC) for 2H-Purine Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of purine compounds, offering high resolution and sensitivity. creative-proteomics.comscitepress.org RP-HPLC, in particular, has proven effective for nucleic acid analysis and is commonly employed to separate and quantify purine bases. scitepress.org The aromatic ring structure of purine molecules allows for strong absorption in the ultraviolet (UV) range, making UV detection a common and effective method in HPLC for both quantitative and qualitative analysis. scitepress.org

Method development in HPLC for purines often involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (including pH and organic modifier concentration), and elution gradient or isocratic conditions to achieve optimal separation. scitepress.orgjafs.com.plresearchgate.net For instance, reversed-phase C18 columns are frequently used, with mobile phases often consisting of phosphate (B84403) buffers at specific pH levels, sometimes mixed with methanol (B129727) or acetonitrile. scitepress.orgjafs.com.plsemanticscholar.org Isocratic elution with a mobile phase of 0.1 M potassium phosphate buffer mixture and phosphoric acid at pH 4.0 has been used for the separation of purine bases like adenine (B156593) and hypoxanthine. scitepress.org Gradient elution conditions can also be tailored for efficient separation and column cleaning, particularly in metabolomics analyses involving complex biological samples. creative-proteomics.com

HPLC is also valuable for separating purine isomers. While some synthetic routes aim to avoid isomer formation by using protected moieties, when isomer mixtures do occur, chromatographic methods, including ion-exchange chromatography and specific HPLC conditions, are necessary for their separation. tandfonline.comoup.com For example, a method using a Partisil 10-SCX column with isocratic elution of 0.25M (NH4)H2PO4 at pH 4.0 was found useful for separating monomethylguanine isomers. tandfonline.com Chiral RP-HPLC methods have also been developed for the enantiomeric separation of xanthine-based hydrazide-hydrazone isomers, demonstrating the capability of HPLC in resolving stereoisomers of purine derivatives. semanticscholar.org

Here is an example of HPLC conditions used for purine analysis:

| Column Type | Mobile Phase Composition | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) | Analytes Separated | Reference |

| C18 (RP-HPLC) | 0.1 M potassium phosphate buffer + phosphoric acid (pH 4.0) | Isocratic | Not specified | UV | Adenine, Hypoxanthine | scitepress.org |

| C18 (RP-HPLC) | NH4H2PO4 - NH4H2PO4 and methanol (95:5) gradient | Gradient | Not specified | 205 | Allantoin, Uric acid, Hypoxanthine, Xanthine (B1682287) | jafs.com.pl |

| Shodex Asahi Pak GS-320HQ | 150 mmol/L sodium phosphate buffer (pH not specified) | Isocratic | Not specified | UV | Adenine, Guanine (B1146940), Hypoxanthine, Xanthine | researchgate.net |

| ACE®Equivalence™ C18 | Methanol, water, phosphate buffer pH 7.4 (50:46:4 v/v/v) | Isocratic | 1.0 | 272 | Xanthine-based hydrazide-hydrazone enantiomers | semanticscholar.org |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for 2H-Purine Related Compound Analysis

Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also utilized for the analysis of purines and related compounds, particularly for volatile derivatives or charged species. GC-MS is effective for purines that can be derivatized into volatile forms and offers high sensitivity for detecting trace levels. creative-proteomics.com Derivatization, often through silylation, is typically required to increase the volatility of polar metabolites like purines for GC analysis. nih.gov Capillary Gas Chromatography-Mass Spectrometry (CGC-MS) has been applied for the analysis of methylated and oxidized purines in urine. acs.org

Capillary Electrophoresis (CE) is another separation technique applicable to purines. CE offers versatility in separating a wide range of analytes, including small ions and larger biomolecules. nih.gov Capillary zone electrophoresis (CZE), a mode of CE, has been used for the separation and determination of various purine bases like adenine, guanine, hypoxanthine, xanthine, and uric acid. researchgate.net CE coupled with electrochemical detection (ED) or UV detection provides sensitive methods for purine analysis. researchgate.netresearchgate.net For example, six purine bases were successfully separated within 14 minutes using CZE with electrochemical detection in a borate (B1201080) buffer. researchgate.net CE has also been used to analyze purine and pyrimidine (B1678525) contents in samples like beer. researchgate.net Compared to HPLC, CE can sometimes require less sample preparation for certain applications. researchgate.net

Hyphenated Techniques in 2H-Purine Structural and Quantitative Analysis

Hyphenated techniques combine two or more analytical methods to leverage the strengths of each, providing enhanced separation, identification, and quantification capabilities. slideshare.netiipseries.orgchemijournal.com The coupling of chromatographic separation techniques with spectroscopic or spectrometric detectors is particularly powerful for the analysis of complex mixtures containing purines. slideshare.netchemijournal.com

LC-MS/MS Methodologies for Complex 2H-Purine Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly LC-Tandem Mass Spectrometry (LC-MS/MS) are widely used and highly effective hyphenated techniques for the analysis of purines in complex mixtures. creative-proteomics.comnih.govnih.gov LC-MS combines the separation power of LC with the sensitive and selective detection capabilities of MS. creative-proteomics.comnih.gov LC-MS/MS, which involves multiple stages of mass analysis, provides enhanced structural elucidation through fragmentation and analysis of purine compounds. creative-proteomics.comacs.org

These techniques are invaluable for the comprehensive analysis and quantification of purine metabolites in various biological matrices. creative-proteomics.comnih.govresearchgate.net For instance, ion-pairing reversed-phase ultra-high performance liquid chromatography tandem mass spectrometry (IP-RP-UPLC-MS/MS) has been optimized for the simultaneous analysis of numerous purine and pyrimidine nucleobases, nucleosides, and nucleotides in biological samples within a short analysis time. nih.govresearchgate.net This approach is particularly useful for separating highly polar metabolites. nih.gov LC-MS/MS methodologies are also applied in DNA adductomics for identifying DNA adducts, including those involving purines, in complex biological samples. acs.org The use of stable isotope internal standards in LC-MS/MS allows for highly accurate and reproducible quantitative analysis. nih.gov

LC-MS/MS methods have been developed for the simultaneous determination of multiple purine metabolites in biological fluids like plasma and urine, offering high sensitivity and wide coverage of purine intermediates. nih.gov These methods often utilize hydrophilic interaction liquid chromatography (HILIC) for the separation of polar purine metabolites. nih.gov

GC-MS and NMR-MS Integration for Comprehensive 2H-Purine Analytics

Gas Chromatography-Mass Spectrometry (GC-MS) is another important hyphenated technique used in purine analysis, particularly for volatile or derivatized purines. creative-proteomics.comnih.gov GC-MS combines the separation capability of GC with the identification and quantification power of MS. slideshare.net It is effective for the analysis of volatile purine derivatives and offers high sensitivity for trace analysis. creative-proteomics.com GC-MS is often used in metabolomics studies to identify and quantify small molecular weight compounds, including purines, often after chemical derivatization to increase volatility. nih.govmdpi.com

The integration of different analytical platforms, such as GC-MS and LC-MS, provides a more comprehensive coverage of the metabolome, as these techniques are often complementary in the types of compounds they can effectively analyze. mdpi.comfrontiersin.org LC-MS is generally better suited for less volatile and more polar compounds, while GC-MS is preferred for more volatile or easily derivatizable compounds. mdpi.com Combining these techniques allows for a broader detection and identification of purine metabolites and related compounds in complex biological samples. mdpi.comfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and confirmation of purine compounds. creative-proteomics.com While NMR offers detailed structural insights and is non-destructive, it generally has lower sensitivity compared to MS-based techniques. creative-proteomics.comnih.gov The integration of NMR with MS, such as LC-NMR-MS, can provide highly comprehensive analytical data, combining separation, structural information from NMR, and sensitive detection and identification from MS. iipseries.org Although less common specifically for 2H-purine in the provided results, the principle of integrating NMR with MS is valuable for comprehensive analytics of complex mixtures, including those containing purine derivatives. iipseries.orgnih.gov Studies integrating 1H NMR and UPLC-Q-TOF/MS have been performed for comprehensive metabolomics analysis, highlighting the complementary nature of NMR and MS in detecting different sets of metabolites. nih.gov

Future Directions and Emerging Research Avenues for 2h Purine

Computational Design Methodologies Utilizing 2H-Purine Scaffolds

Computational approaches are increasingly vital in modern chemical research, enabling the prediction of molecular properties, interactions, and the design of novel compounds with desired characteristics. The 2H-purine scaffold, with its unique tautomeric form, can be explored using these methods to understand its behavior and potential applications. Computational modeling can be used to predict important physical and chemical properties, accelerating the drug design process. mdpi.com

Virtual Screening and Molecular Docking for 2H-Purine-Based Ligand Discovery

Virtual screening and molecular docking are powerful computational techniques used to identify potential ligands for biological targets from large databases of compounds. ijbiotech.comrsc.orgresearchgate.net These methods can predict the binding affinity and interaction patterns of small molecules with target proteins. ijbiotech.com Applying these techniques to libraries containing 2H-purine derivatives could lead to the discovery of novel lead compounds with specific biological activities. For instance, studies have utilized virtual screening and molecular docking to identify purine-type compounds as potential inhibitors for enzymes like katanin, which is involved in microtubule severing and is a target for cancer treatment. d-nb.info While these studies often focus on the more common purine (B94841) tautomers, the distinct electronic and structural properties of 2H-purine could lead to unique binding interactions, making it a valuable scaffold for exploration in ligand discovery against various biological targets.

Virtual screening involves searching large compound libraries to find molecules likely to bind to a target protein. Molecular docking then predicts the preferred orientation and binding strength of these potential ligands within the target's binding site. ijbiotech.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for 2H-Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of compounds and their biological activity. nih.govnih.govacs.org By developing QSAR models for a series of 2H-purine derivatives, researchers can gain insights into the structural features that are crucial for a specific activity. This information can then be used to design and synthesize new 2H-purine compounds with improved potency or desired properties. QSAR models can predict whether new derivatives are likely to be active or inactive. nih.gov Studies on purine and dihydropurine derivatives have shown the utility of QSAR in outlining structural features important for antitubercular activity. nih.gov Similarly, QSAR has been applied to purine derivatives to study their binding to targets like the Stat3 SH2 domain, aiding in the identification of novel inhibitors. acs.org Applying QSAR to 2H-purine derivatives would provide a systematic approach to optimize their structures for various applications, such as enzyme inhibition or receptor binding.

QSAR models can be built using various computational descriptors that represent the chemical and physical properties of the molecules. These models can then be used to predict the activity of untested compounds. nih.govnih.gov

Development of 2H-Purine-Based Chemical Probes and Research Tools

Chemical probes and research tools are essential for understanding biological processes and identifying potential drug targets. The unique characteristics of the purine scaffold, including its involvement in fundamental biological pathways, make purine derivatives valuable in this regard. tandfonline.comtandfonline.com Exploring 2H-purine for the development of such tools could provide new avenues for chemical biology studies.

Design and Synthesis of Fluorescent 2H-Purine Probes for Chemical Biology Studies

Fluorescent probes are widely used in chemical biology for real-time monitoring of biological events, visualization of biomolecules, and studying molecular interactions. tandfonline.comtandfonline.comnih.gov While natural nucleobases are generally not fluorescent, modifications can introduce fluorescent properties. tandfonline.comtandfonline.com Purine analogues, including modified nucleosides, have been developed as fluorescent probes. tandfonline.comtandfonline.comnih.govrsc.orgresearchgate.net These probes can be sensitive to their microenvironment, exhibiting solvatochromic or pH-dependent fluorescence. tandfonline.comtandfonline.comresearchgate.net Designing and synthesizing fluorescent probes based on the 2H-purine scaffold could offer new tools for studying biological systems, potentially providing unique insights due to the distinct electronic structure of the 2H tautomer. For example, fluorescent purine analogues have been used to study DNA structure and enzymatic reactions. tandfonline.comtandfonline.comacs.org